N-(5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
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Description
N-(5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C15H13N3O4S3 and its molecular weight is 395.47. The purity is usually 95%.
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Biological Activity
N-(5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of thiophene derivatives with various amines and carboxylic acids. The synthetic pathway typically includes:
- Formation of the tetrahydrothiazolo-pyridine core.
- Introduction of the thiophene sulfonyl group.
- Coupling with furan-3-carboxylic acid to yield the final product.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, a study found that derivatives of tetrahydrothiazolo-pyridine showed potent activity against various cancer cell lines, including lung and breast cancer cells. The mechanism is thought to involve the inhibition of cell proliferation and induction of apoptosis.
Case Study:
A recent investigation evaluated the cytotoxic effects of related compounds on human lung cancer cell lines (A549, HCC827, NCI-H358). The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating strong potential for development as antitumor agents .
Antimicrobial Activity
Thiophene derivatives have been recognized for their antimicrobial properties. The compound has been evaluated against several bacterial strains and has shown promising activity.
Table 1: Antimicrobial Activity
Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/ml) |
---|---|---|
N-(5-(thiophen-2-ylsulfonyl)... | E. coli | 15 |
S. aureus | 10 | |
P. aeruginosa | 20 |
The above table summarizes findings from studies where the compound was tested against common pathogens. The results suggest that it may be effective in treating infections caused by these bacteria .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in tumor growth and bacterial metabolism.
- DNA Interaction: Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Scavenging: Certain derivatives demonstrate antioxidant properties that may contribute to their cytotoxic effects against cancer cells .
Properties
IUPAC Name |
N-(5-thiophen-2-ylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S3/c19-14(10-4-6-22-9-10)17-15-16-11-3-5-18(8-12(11)24-15)25(20,21)13-2-1-7-23-13/h1-2,4,6-7,9H,3,5,8H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHOJKNORRSPGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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